N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 2-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for therapeutic applications, particularly in oncology and kinase inhibition .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)13-4-2-1-3-12(13)14(22)20-10-6-8-21-11(9-10)5-7-19-21/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFFZVRPQZFGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial cell function by targeting macromolecular synthesis . In cancer research, it may exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
(a) PARG Inhibitors
European Patent Bulletin (2024) highlights pyrazolo[1,5-a]pyridine derivatives as PARG inhibitors for cancer treatment. For example, N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide shares the pyrazolo[1,5-a]pyridine core but incorporates a sulfamoyl-piperazine-carboxamide side chain. Compared to the target compound, this derivative shows higher specificity for PARG but reduced lipophilicity due to the absence of a trifluoromethyl group .
(b) JNK Inhibitors
A JNK1–JNK3 inhibitor, N-(4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(5-oxo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetamide (), features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group. While structurally similar, the pyrimidine ring and thiophene substituent confer distinct binding affinities for JNK isoforms, unlike the benzamide-linked pyrazolo[1,5-a]pyridine in the target compound .
Triazolo[1,5-a]pyrimidine Derivatives
Chen et al. (2006) synthesized 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones for herbicidal and fungicidal applications. These compounds lack the benzamide linkage but share a fused heterocyclic core. The introduction of a chiral center in these derivatives improved bioactivity, suggesting that stereochemistry could enhance the efficacy of the target compound .
Quinazoline and Pyrazole Hybrids
Gao et al. (2011) developed N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones with antimicrobial activity. Though structurally distinct (quinazoline vs. pyrazolo[1,5-a]pyridine), these hybrids demonstrate the importance of amide linkages in bioactivity, mirroring the target compound’s benzamide group .
Data Table: Key Comparisons
Research Findings and Implications
- Trifluoromethyl Group: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as seen in JNK inhibitors .
- Core Flexibility : Pyrazolo[1,5-a]pyridine derivatives exhibit versatile binding to diverse targets (e.g., PARG vs. JNK), depending on substituents .
- Chirality : The success of chiral triazolo[1,5-a]pyrimidines suggests that introducing stereocenters into the target compound could improve selectivity.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of pyrazole derivatives with various electrophiles to form the desired amide structure. Recent advancements in synthetic methodologies have improved yield and purity, allowing for more extensive biological testing.
Antimicrobial Properties
Research has indicated that compounds with the pyrazolo[1,5-a]pyridine core exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic microorganisms. The mechanism of action often involves inhibition of key enzymes or pathways essential for microbial survival.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The SAR studies suggest that modifications at specific positions on the pyrazole ring can enhance potency against cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung) | 12 | Apoptosis induction |
| 2 | MCF7 (Breast) | 8 | Cell cycle arrest |
| 3 | HeLa (Cervical) | 15 | Inhibition of DNA synthesis |
Antiparasitic Activity
The compound has shown promising results against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting membrane-bound pyrophosphatase (mPPase), an enzyme crucial for parasite survival. The most potent derivatives exhibited low micromolar activity against P. falciparum, making them potential candidates for antimalarial drug development .
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in understanding how structural modifications influence biological activity. For example:
- Substituents on the Pyrazole Ring : Altering functional groups at the 3 or 4 positions significantly impacts potency and selectivity against target enzymes.
- Amide Linkage Variations : Modifications to the amide nitrogen or carbonyl oxygen can enhance binding affinity to biological targets.
The following table summarizes key findings from SAR analyses:
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups at position 2 | Increased potency against cancer cells |
| Alkyl substitutions on nitrogen | Improved solubility and bioavailability |
| Aromatic ring substitutions | Enhanced selectivity towards specific enzymes |
Case Studies
- Antimicrobial Screening : A study evaluated a series of pyrazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis, revealing several compounds with IC50 values in the low micromolar range .
- Anticancer Efficacy : In a preclinical model, a derivative of this compound exhibited significant tumor reduction in xenograft models of breast cancer .
- Antimalarial Activity : A focused library screening identified several pyrazolo[1,5-a]pyridine analogs with potent inhibition of P. falciparum growth, suggesting their potential as new antimalarial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : Synthesis typically involves cyclization of pyrazolo[1,5-a]pyridine precursors followed by coupling reactions. For example, amide bond formation under standard conditions (e.g., EDCI/HOBt) links the benzamide moiety to the pyrazolo[1,5-a]pyridine core . Cross-coupling strategies, such as Suzuki-Miyaura reactions with brominated intermediates (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one), enable substitution at positions 3 and 5 . Key reagents include PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) and Pd catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride), with yields reaching 93% in optimized conditions .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H/13C) identifies proton/carbon environments, such as aromatic protons at 8.52 ppm (singlet) and trifluoromethyl carbons at ~120 ppm . Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight, with reported m/z 521 ([M+H]+) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate purity and stereochemistry .
Q. What are common biological targets for pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : These compounds often target enzymes involved in oncology, such as poly(ADP-ribose) glycohydrolase (PARG) and cyclin-dependent kinases (CDK2). Assays include fluorescence-based enzymatic inhibition studies (IC50 determination) and cellular proliferation assays (e.g., MTT in cancer cell lines) . Structural motifs like the trifluoromethyl group enhance binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can reaction yields be optimized for palladium-catalyzed cross-coupling steps in synthesis?
- Methodological Answer :
- Catalyst Selection : PdCl2(PPh3)2 or Pd(OAc)2 with ligands (e.g., XPhos) improves coupling efficiency .
- Solvent/Temperature : 1,4-dioxane at 110°C under inert atmosphere minimizes side reactions .
- Base Optimization : Na2CO3 or Et3N stabilizes intermediates, with molar ratios (e.g., 3:1 Et3N:substrate) critical for high yields (93% reported) .
- Table : Comparative reaction conditions from vs. 8:
| Condition | ||
|---|---|---|
| Catalyst | PdCl2(PPh3)2 | Pd(OAc)2/XPhos |
| Solvent | 1,4-dioxane | Toluene |
| Temperature | 110°C | 100°C |
| Yield | 93% | 85% |
Q. How to resolve contradictory bioactivity data (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Solutions include:
- Orthogonal Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding affinity independently .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding poses; X-ray co-crystallography resolves target interactions .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target activity .
Q. What strategies improve metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated metabolism .
- Prodrug Design : Mask polar groups (e.g., amides) with ester prodrugs to enhance oral bioavailability .
- In Vitro ADME Screening : Use liver microsomes (human/rat) to identify metabolic hotspots; modify substituents (e.g., fluorination at vulnerable positions) .
Q. How to analyze substituent effects on enzymatic inhibition potency?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at position 2) and correlate with IC50 values .
- Free Energy Calculations : Use molecular dynamics (MD) simulations (e.g., AMBER) to quantify binding energy contributions of substituents .
- 3D-QSAR Models : Build comparative molecular field analysis (CoMFA) models to predict optimal substituent patterns .
Data Contradiction Analysis
Q. Why do some studies report PARG inhibition while others highlight CDK2 targeting?
- Methodological Answer : The compound’s trifluoromethyl and benzamide groups exhibit dual-binding capabilities. To confirm primary targets:
- Competitive Assays : Co-incubate with known inhibitors (e.g., Roscovitine for CDK2) to assess IC50 shifts .
- Gene Knockdown : siRNA silencing of PARG or CDK2 in cellular models clarifies which target drives antiproliferative effects .
Key Research Findings
- Synthetic Efficiency : PyBroP-mediated coupling in 1,4-dioxane achieves >90% yields for aryl-substituted derivatives .
- Bioactivity : IC50 values of <100 nM against PARG in HCT116 colon cancer models suggest therapeutic potential .
- Metabolic Stability : Half-life (t1/2) in human liver microsomes is 45 minutes, indicating need for prodrug optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
